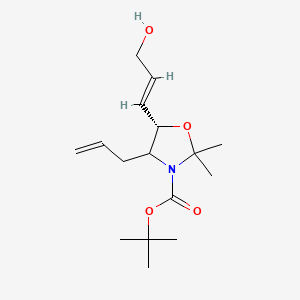
tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl ester group, an oxazolidine ring, and an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate, often involves the use of continuous flow processes. These processes are more efficient and environmentally friendly compared to traditional batch processes . The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
tert-Butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in redox reactions . These interactions can influence various biochemical processes, making the compound a valuable tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate include:
- tert-Butyl 4-[(E)-But-1-en-3-yl]-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Uniqueness
The presence of the oxazolidine ring and the allyl group, along with the tert-butyl ester, provides a versatile platform for chemical modifications and the development of new compounds with tailored properties .
Propiedades
Fórmula molecular |
C16H27NO4 |
|---|---|
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
tert-butyl (5S)-5-[(E)-3-hydroxyprop-1-enyl]-2,2-dimethyl-4-prop-2-enyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-7-9-12-13(10-8-11-18)20-16(5,6)17(12)14(19)21-15(2,3)4/h7-8,10,12-13,18H,1,9,11H2,2-6H3/b10-8+/t12?,13-/m0/s1 |
Clave InChI |
AFKPRPGPZOUPMC-TYWMSVBWSA-N |
SMILES isomérico |
CC1(N(C([C@@H](O1)/C=C/CO)CC=C)C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(N(C(C(O1)C=CCO)CC=C)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


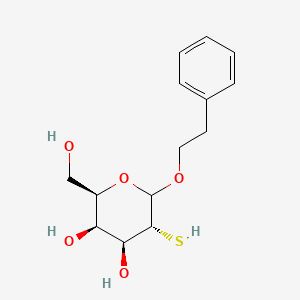
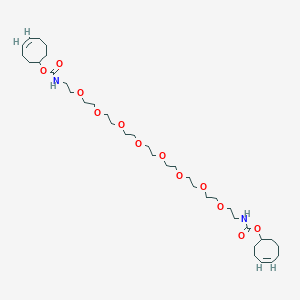
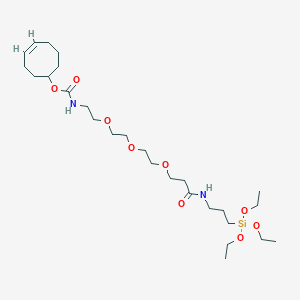
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
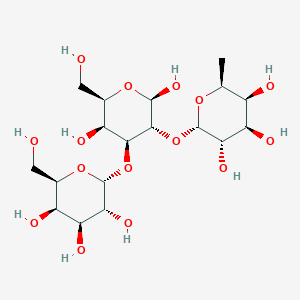
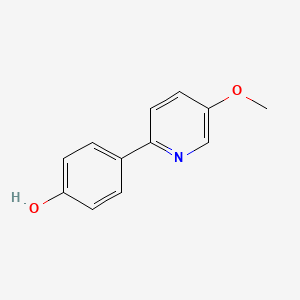
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
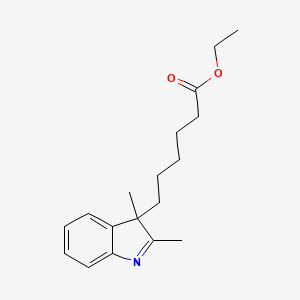
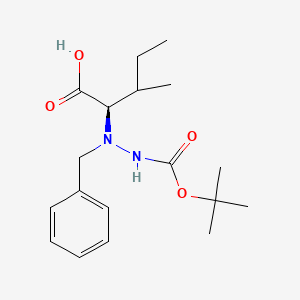

![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
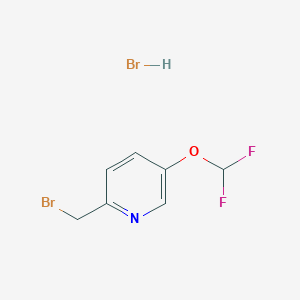
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
